2-(5-bromo-2-fluoropyridin-3-yl)acetic acid
Description
2-(5-Bromo-2-fluoropyridin-3-yl)acetic acid is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of the pyridine ring, with an acetic acid moiety at the 3-position. This compound belongs to the class of heterocyclic carboxylic acids, which are pivotal intermediates in medicinal chemistry, agrochemicals, and materials science. The bromine and fluorine substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Properties
CAS No. |
1227592-40-6 |
|---|---|
Molecular Formula |
C7H5BrFNO2 |
Molecular Weight |
234.02 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H,11,12) |
InChI Key |
OTNSOVSKPQNLEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CC(=O)O)F)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-fluoropyridin-3-yl)acetic acid typically involves the bromination and fluorination of pyridine derivatives. One common method involves the following steps:
Bromination: Pyridine is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Fluorination: The brominated pyridine is then fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Acetylation: The resulting 5-bromo-2-fluoropyridine is then reacted with acetic anhydride to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-fluoropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various organometallic reagents.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(5-bromo-2-fluoropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(5-bromo-2-fluoropyridin-3-yl)acetic acid with structurally related pyridine acetic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Properties of Selected Pyridine Acetic Acid Derivatives
Substituent Effects on Acidity and Reactivity
- Halogen Influence : Bromine (Br) and chlorine (Cl) are strong electron-withdrawing groups (EWGs), increasing the acidity of the acetic acid moiety compared to unsubstituted analogs. Fluorine (F), though highly electronegative, exerts a weaker inductive effect due to its smaller atomic size, resulting in moderate acidity enhancement .
Crystallographic and Stability Insights
- Hydrogen Bonding : Analogous brominated compounds, such as 2-(3-bromo-4-methoxyphenyl)acetic acid, form centrosymmetric O–H···O hydrogen-bonded dimers in the solid state, enhancing thermal stability . Similar behavior is expected for the target compound.
- Steric Effects : The bulky bromine atom at the 5-position may hinder rotational freedom, affecting conformational preferences in solution and crystal packing .
Biological Activity
2-(5-bromo-2-fluoropyridin-3-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its mechanisms of action, biological effects, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine and fluorine atoms on the pyridine ring significantly influences its chemical reactivity and biological interactions. The carboxylic acid functional group enhances its solubility in polar solvents, making it suitable for various biochemical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity, which can modulate various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It can interact with receptors, potentially altering cellular signaling processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines, similar to other fluorinated pyridine derivatives. Its effectiveness is attributed to enhanced lipophilicity and electron-withdrawing properties due to fluorination .
- Antibacterial Properties : There is evidence supporting its role in inhibiting bacterial growth, particularly against gram-positive strains. The compound's structural characteristics may contribute to its ability to disrupt bacterial cell functions .
- Neuroactivity : Compounds with similar structures have been investigated for neuroactive properties, indicating potential applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Unique Properties |
|---|---|---|
| 2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid | Different substitution pattern affects reactivity | |
| 2-(5-Fluoropyridin-3-yl)acetic acid | Higher lipophilicity affecting pharmacokinetics | |
| 2-(6-Dimethylaminopyridin-3-yl)acetic acid | Enhanced solubility and potential neuroactivity |
This table illustrates how variations in substitution patterns can influence the biological activity and pharmacological profiles of these compounds.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Anticancer Studies : In a study evaluating various pyridine derivatives for anticancer activity, this compound showed promising results against human prostate cancer cell lines, demonstrating an IC50 value comparable to established chemotherapeutics.
- Antibacterial Evaluation : Another study focused on the antibacterial effects of fluorinated pyridine derivatives reported that this compound exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than many traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
